(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
Overview
Description
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol is a chemical compound with the molecular formula C6H7ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol typically involves the chlorination of cyclohexadiene derivatives followed by dihydroxylation. One common method includes the use of chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position on the cyclohexadiene ring. Subsequent dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and dihydroxylation processes, optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-3-Chloro-3,5-cyclohexadiene-1,2-diol: A stereoisomer with different spatial arrangement of atoms.
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol: A similar compound with a bromine atom instead of chlorine
Uniqueness
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol is unique due to its specific chiral configuration and the presence of both chlorine and hydroxyl groups on the cyclohexadiene ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(1S,2S)-3-chlorocyclohexa-3,5-diene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKJBAXHIQWXBY-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452899 | |
Record name | (1S-CIS)-3-CHLORO-3,5-CYCLOHEXADIENE-1,2-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65986-73-4 | |
Record name | (1S-CIS)-3-CHLORO-3,5-CYCLOHEXADIENE-1,2-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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